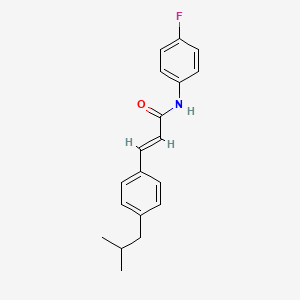

N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide

Description

N-(4-Fluorophenyl)-3-(4-isobutylphenyl)acrylamide is an acrylamide derivative featuring a fluorinated phenyl ring at the amide nitrogen and a 4-isobutylphenyl group conjugated to the α,β-unsaturated carbonyl system.

Properties

IUPAC Name |

(E)-N-(4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c1-14(2)13-16-5-3-15(4-6-16)7-12-19(22)21-18-10-8-17(20)9-11-18/h3-12,14H,13H2,1-2H3,(H,21,22)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSQVZXYWYPIKM-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and may improve interactions with biological targets.

- Isobutylphenyl Group : This moiety contributes to the compound's steric properties, potentially influencing its biological activity.

The molecular formula is , with a molecular weight of approximately 365.5 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity. This mechanism is crucial in therapeutic contexts, particularly for diseases involving dysregulated enzyme functions.

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that regulate cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines. For example:

- HepG2 Cell Line : Exhibited an EC50 value of 10.28 µg/mL, indicating potent cytotoxic effects against liver cancer cells.

- Diverse Cancer Types : Additional studies reveal effectiveness against breast carcinoma (T47D), colon carcinoma (HT-29), and T-cell leukemia (Jurkat E6.1) .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .

Case Studies

-

In Vitro Cytotoxicity Study :

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Method : MTT assay was utilized to assess cell viability.

- Results : Significant inhibition was observed in HepG2 cells with an EC50 value indicating effectiveness compared to standard chemotherapeutics.

- Enzyme Inhibition Study :

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide with structurally related acrylamides from the evidence, highlighting key differences in substituents and properties:

Key Observations:

- Metabolic Stability: Fluorine substitution (as in ) is known to block CYP3A4-mediated metabolism, a feature the target compound shares due to its 4-fluorophenyl group.

Critical Analysis of Substituent Effects

- Fluorine vs.

- Isobutyl vs. Morpholino: The isobutyl group in the target compound enhances hydrophobicity, whereas morpholino () introduces hydrogen-bonding capacity, impacting target selectivity.

- Aromatic vs. Heterocyclic Substituents : Pyridoindole derivatives () show enhanced planar rigidity, favoring intercalation or enzyme active-site binding compared to the target’s flexible isobutyl chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.